2-Triisopropylsilyloxazole
Overview
Description
2-Triisopropylsilyloxazole is an organic compound with the molecular formula C12H23NOSi. It features an oxazole ring and a triisopropylsilyl functional group in its chemical structure . This compound is a colorless liquid with a low boiling point and vapor pressure . It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 2-Triisopropylsilyloxazole typically involves the reaction of triisopropylsilanol with oxazole. This reaction is carried out in a suitable solvent, often with the aid of a catalyst such as a base or acid to enhance the reaction . The specific conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
2-Triisopropylsilyloxazole is known to undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Triisopropylsilyloxazole has a broad range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Triisopropylsilyloxazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular function, which may explain its potential therapeutic effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
2-Triisopropylsilyloxazole can be compared with other similar compounds that contain an oxazole ring or a triisopropylsilyl group. Some of these similar compounds include:
2-Trimethylsilyloxazole: Similar in structure but with a trimethylsilyl group instead of a triisopropylsilyl group.
2-Triethylsilyloxazole: Contains a triethylsilyl group, offering different steric and electronic properties.
2-Triisopropylsilylthiazole: Features a thiazole ring instead of an oxazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the oxazole ring and the bulky triisopropylsilyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,3-oxazol-2-yl-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOSi/c1-9(2)15(10(3)4,11(5)6)12-13-7-8-14-12/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDIANQBYUQMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=NC=CO1)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732463 | |
Record name | 2-[Tri(propan-2-yl)silyl]-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433332-27-5 | |
Record name | 2-[Tri(propan-2-yl)silyl]-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[tris(propan-2-yl)silyl]-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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